Cas no 2193057-35-9 (methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate)
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolizine-7-acetic acid, 2,3-dihydro-5-(methoxycarbonyl)-6-methyl-α-oxo-, ethyl ester
- Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate
- methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate
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- Inchi: 1S/C14H17NO5/c1-4-20-14(18)12(16)10-8(2)11(13(17)19-3)15-7-5-6-9(10)15/h4-7H2,1-3H3
- InChI Key: GXWYXULRLAFDFE-UHFFFAOYSA-N
- SMILES: C(C1C(=C(C(=O)OC)N2CCCC=12)C)(=O)C(=O)OCC
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332851-1g |
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
2193057-35-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ050-100MG |
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
2193057-35-9 | 95% | 100MG |
¥ 2,475.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ050-250MG |
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
2193057-35-9 | 95% | 250MG |
¥ 3,960.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ050-500MG |
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
2193057-35-9 | 95% | 500MG |
¥ 6,600.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ050-1G |
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
2193057-35-9 | 95% | 1g |
¥ 9,900.00 | 2023-03-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ050-5G |
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate |
2193057-35-9 | 95% | 5g |
¥ 29,700.00 | 2023-03-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206955-100mg |
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
2193057-35-9 | 98% | 100mg |
¥4050 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206955-250mg |
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
2193057-35-9 | 98% | 250mg |
¥5184 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206955-500mg |
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
2193057-35-9 | 98% | 500mg |
¥8640 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206955-1g |
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate |
2193057-35-9 | 98% | 1g |
¥16200 | 2023-04-06 |
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate Suppliers
methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Professional Introduction to Methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate (CAS No. 2193057-35-9)
Methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate, with the CAS number 2193057-35-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrolizine class of heterocyclic molecules, which are known for their diverse biological activities and potential applications in drug development. The structural complexity of this molecule, characterized by its intricate arrangement of functional groups, makes it a subject of interest for researchers exploring novel synthetic pathways and pharmacological properties.
The molecular structure of Methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate features a core pyrrolizine ring system substituted with various functional groups. Specifically, the presence of a 2-methyl group at the 2-position and a 6,7-dihydro moiety suggests a high degree of structural rigidity, which can influence its interactions with biological targets. Additionally, the ester group at the 3-position and the acetoxy group at the 1-position introduce polarity and reactivity that are crucial for further derivatization and functionalization.
In recent years, there has been growing interest in pyrrolizine derivatives due to their demonstrated efficacy in various therapeutic areas. The compound Methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate has been explored in several preclinical studies for its potential pharmacological effects. These studies have highlighted its role as a versatile scaffold for designing molecules with enhanced binding affinity and selectivity towards specific biological receptors. The acetoxy and ethoxy substituents are particularly noteworthy, as they can modulate the compound's solubility and metabolic stability, making it an attractive candidate for further development.
The synthesis of Methyl 1-(2-ethoxy-2-oxo-acetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the acetoxy group at the 1-position is typically achieved through acetylation reactions, while the ethoxy group at the 2-position is often incorporated via etherification processes. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. Researchers have leveraged its structural features to develop derivatives with improved pharmacokinetic profiles and reduced side effects. For instance, modifications to the pyrrolizine core can enhance binding interactions with target enzymes or receptors, leading to more effective therapeutic outcomes. The flexibility offered by the various functional groups allows chemists to fine-tune these interactions, making this compound a valuable asset in medicinal chemistry.
The pharmacological profile of Methyl 1-(2-ethoxy-2-oxy-acetyl)-2-methyl-6,7-dihydro-pyrrolizinecarboxylate has been investigated in several in vitro and in vivo models. These studies have revealed promising activities in areas such as anti-inflammatory and analgesic responses. The compound's ability to modulate key signaling pathways has been attributed to its unique structural motifs, which allow it to interact with multiple targets simultaneously. This multitarget engagement strategy is increasingly recognized as a key factor in developing effective therapeutics for complex diseases.
The chemical properties of this compound also make it suitable for use in combinatorial chemistry approaches. By varying substituents on the pyrrolizine ring system, researchers can generate libraries of compounds with diverse biological activities. Such libraries are invaluable for high-throughput screening experiments aimed at identifying lead compounds for further development. The ease with which Methyl 1-(2-oxy-acetyl)-6,7-dihydro-pyrrolizinecarboxylate can be modified underscores its utility as a synthetic intermediate in drug discovery programs.
In conclusion, Methyl 1-(ethoxy-oxo-acetyl)-methyl-dihydro-pyrrolizinecarboxylate (CAS No. 2193057-35-9) represents a significant advancement in pharmaceutical chemistry. Its complex structure and versatile functional groups make it an excellent candidate for further exploration in drug development. As research continues to uncover new applications for pyrrolizine derivatives, this compound is poised to play a crucial role in shaping future therapeutic strategies.
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